

Toxicological Profile of Methiozolin and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methiozolin

Cat. No.: B1249797

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the herbicide **Methiozolin** and its metabolites. The information is compiled from regulatory assessments and scientific studies, with a focus on quantitative data, experimental methodologies, and mechanistic insights to support further research and development.

Executive Summary

Methiozolin, an isoxazoline herbicide, is utilized for the selective control of annual bluegrass in turfgrass. Its mode of action is believed to involve the inhibition of fatty acid thioesterase (FAT). Toxicological evaluations have categorized **Methiozolin** as having low acute toxicity. Metabolism of **Methiozolin** is extensive, with several minor metabolites identified. One major environmental degradate, Met-3, has been noted for having toxicity similar to the parent compound in ecological contexts. This guide summarizes the key toxicological endpoints, details the experimental protocols used in pivotal studies, and visualizes the proposed mechanisms and experimental workflows.

General Information

Property	Value
Chemical Name	5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline
CAS Number	403640-27-7
Chemical Class	Isoxazoline
Herbicide Group (WSSA)	30
Primary Use	Herbicide for golf course turf

Human Health Toxicology

Methiozolin exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure. A specific target organ has not been identified.[\[1\]](#)[\[2\]](#)

Acute Toxicity

Study	Species	Route	Endpoint	Value	Toxicity Category
Acute Oral	Rat	Oral	LD50	>2000 mg/kg	III
Acute Dermal	Rat	Dermal	LD50	>2000 mg/kg	III
Acute Inhalation	Rat	Inhalation	LC50	>5.0 mg/L	III
Primary Eye Irritation	Rabbit	Ocular	-	Mild Irritant	III
Primary Dermal Irritation	Rabbit	Dermal	-	Non-irritant	IV
Dermal Sensitization	Guinea Pig	Dermal	-	Not a sensitizer	-

Toxicity Categories are based on the US EPA classification system.

Subchronic and Chronic Toxicity

Study	Species	Duration	NOAEL	LOAEL	Effects Observed at LOAEL
28-Day Dermal	Rat	28 days	1000 mg/kg/day (limit dose)	-	No evidence of dermal toxicity.[1]
Developmental Toxicity	Rabbit	Gestation Days 6-28	250 mg/kg/day	500 mg/kg/day	Maternal toxicity (abortion, decreased body weight), decreased fetal weight. [3]

A chronic reference dose (cRfD) for the general population has been established at 0.43 mg/kg/day.[1]

Neurotoxicity

Evidence of neurotoxicity was observed in an acute neurotoxicity study in rats, with effects on locomotor measurements at doses of 1,000 mg/kg/day and higher.[1][2] However, neuropathological effects were not observed, and no other evidence of neurotoxicity was found in the available database.[1][2]

Carcinogenicity

Carcinogenicity studies were not required for the non-food use registration of **Methiozolin**, and therefore, a cancer classification has not been determined by the EPA.[4]

Metabolism and Pharmacokinetics (ADME)

Studies in rats indicate that orally administered **Methiozolin** is readily absorbed from the gastrointestinal tract, distributed to various tissues within 12 hours, and extensively metabolized.[5] Elimination occurs primarily through feces and urine, with the majority excreted

within 48 hours, showing no evidence of tissue accumulation.[5] Biliary excretion accounted for 40.1% of the administered dose.[5]

Two identified metabolites in rats are:[5]

- Met-1: A glucuronic acid conjugate.
- Met-2: [2-(5-((2,6-difluorobenzyloxy)methyl)-4,5-dihydro-5-methylisoxazol-3-yl)thiophen-3-yl]methanol.

In ricefish, **Methiozolin** is metabolized into numerous minor metabolites, including 4-(2,6-difluorobenzyloxy-methyl)-3-hydroxy-3-methyl-1-(3-methylthiophen-2-yl)butan-1-one, 2,6-difluorobenzyl alcohol, and (4,5-dihydro-5-methyl-3-(3-methylthiophen-2-yl)isoxazol-5-yl)methanol.[6]

Environmental Fate and Ecotoxicology

Methiozolin is moderately persistent to persistent in the environment and is slightly mobile in soil.[4] Its primary routes of dissipation are photodegradation and aerobic metabolism.[1][2][4]

Environmental Degradates

Methiozolin has five major environmental degradates: Met-3, Met-6, Met-7, DFBA, and DFBA acid.[4] Only Met-3 was found to have toxicity similar to the parent compound and was considered a residue of concern in the EPA's ecological risk assessment.[4]

Ecotoxicity

Organism Group	Toxicity Level	Key Findings
Aquatic Life		
Freshwater Fish	Moderately Toxic (Acute)	-
Freshwater Invertebrates	Moderately Toxic (Acute)	-
Estuarine/Marine Invertebrates	Highly Toxic (Acute)	-
Vascular Aquatic Plants	Sensitive	Predicted exposures exceeded EPA's levels of concern.[4]
Terrestrial Life		
Birds	Practically Non-toxic (Acute)	-
Mammals	Practically Non-toxic (Acute)	Chronic risk levels were exceeded for various food sources.[4]
Honey Bees	Practically Non-toxic (Acute Oral & Contact)	Estimated exposure is significantly higher than the highest concentration tested for adult toxicity.[4]

The 96-hour LC50 for **Methiozolin** in ricefish (*Oryzias latipes*) is 2.2 mg/L.[6]

Experimental Protocols

Developmental Toxicity Study in Rabbits

- Test Species: Pregnant New Zealand White Rabbits.
- Group Size: 25 artificially inseminated females per group.
- Dose Levels: 0, 125, 250, and 500 mg/kg/day.
- Administration: Oral gavage.
- Exposure Period: Gestation days 6 to 28.

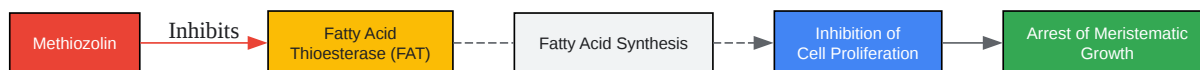
- Observations: Maternal clinical signs, body weight, and food consumption were monitored.
- Termination: Cesarean section on gestation day 29.
- Endpoints Evaluated: Number of corpora lutea, implantations, resorptions, live and dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal abnormalities were examined.[3]

Bioconcentration Study in Ricefish

- Test Species: Ricefish (*Oryzias latipes*).
- Exposure System: Flow-through exposure system.
- Test Substance: Radiolabeled **Methiozolin**.
- Concentrations: 2.0 and 20.0 ng/L.
- Uptake Phase: 28 days.
- Endpoints Measured: Bioconcentration factors (BCFs) based on total radioactivity residues and parent compound. Identification of metabolites.[6]

Mechanism of Action & Signaling Pathways

Methiozolin is classified as a WSSA Group 30 herbicide.[4] Its herbicidal activity is attributed to the inhibition of plant cell wall biosynthesis.[2][4] More specifically, research suggests that **Methiozolin** inhibits fatty acid thioesterase (FAT).[7] An earlier hypothesis proposed the inhibition of tyrosine aminotransferase (TAT), an enzyme involved in plastoquinone biosynthesis.[8]

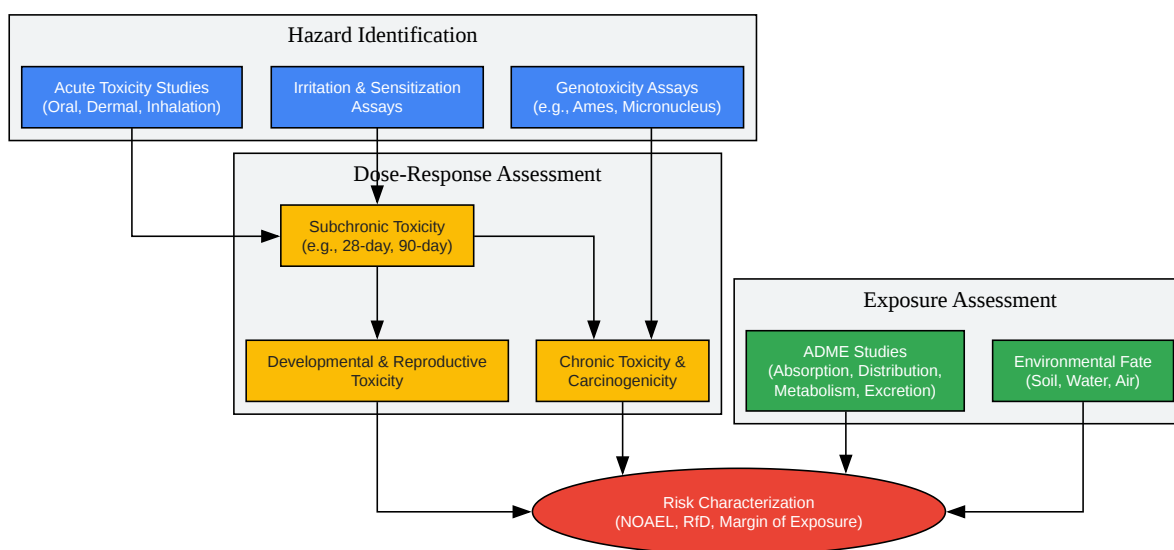


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Proposed Mechanism of Action of **Methiozolin**.

Experimental and Assessment Workflows

The toxicological evaluation of a substance like **Methiozolin** follows a structured workflow, from initial screening to comprehensive risk assessment.



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General Workflow for Toxicological Assessment.

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